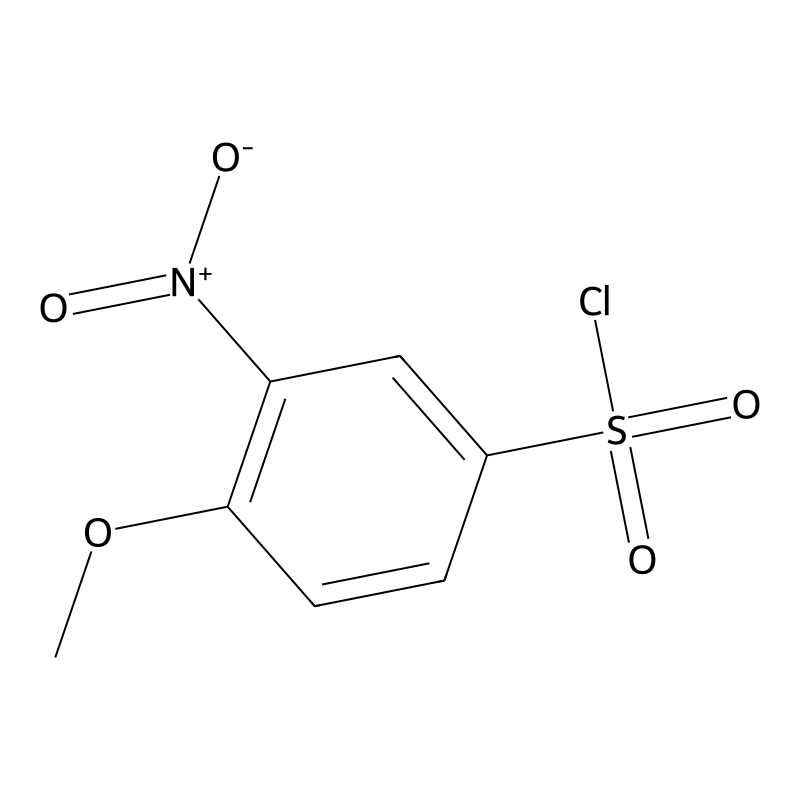

4-methoxy-3-nitrobenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

MNBsCl is employed as a reagent in organic synthesis for the introduction of a 4-methoxy-3-nitrobenzenesulfonyl group (-SO₂-C₆H₃-(NO₂)O-CH₃) onto various organic molecules. This functional group can serve diverse purposes, including:

- Protection of amines: MNBsCl can be used to protect amine groups by forming a reversible bond with the nitrogen atom. This temporary protection allows for selective modification of other functional groups within the molecule without affecting the amine. The MNBsCl group can then be easily removed under specific conditions, revealing the original amine [].

- Introduction of a leaving group: The sulfonyl chloride moiety in MNBsCl acts as a good leaving group, facilitating substitution reactions with nucleophiles. This property allows for the incorporation of the 4-methoxy-3-nitrobenzenesulfonyl group into various organic molecules through nucleophilic substitution reactions [].

Protein Modification:

MNBsCl finds application in proteomic research for the specific modification of cysteine residues in proteins. The reaction between MNBsCl and the thiol group of cysteine forms a stable covalent bond, enabling the introduction of the 4-methoxy-3-nitrobenzenesulfonyl group onto the protein. This modification can be utilized for various purposes, including:

- Protein identification: MNBsCl labeling can be combined with mass spectrometry to identify and differentiate proteins within complex mixtures. The unique mass of the MNBsCl group allows for its specific detection and identification in the mass spectrum [].

- Protein activity studies: By selectively modifying specific cysteine residues, MNBsCl labeling can be used to probe the functional role of these residues in protein activity. This approach helps researchers understand how changes in protein structure can affect protein function [].

4-Methoxy-3-nitrobenzenesulfonyl chloride is an organic compound characterized by the molecular formula CHClNOS and a molecular weight of approximately 251.64 g/mol. This compound features a benzene ring substituted with a methoxy group at the para position (4-position) and a nitro group at the meta position (3-position), along with a sulfonyl chloride functional group. It is recognized for its reactivity, particularly in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis .

MNBS does not have a known direct mechanism of action in biological systems. Its primary function is as a chemical reagent in organic synthesis.

MNBS is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. MNBS reacts violently with water, releasing hydrochloric acid fumes.

- Safety precautions: Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when handling MNBS.

- Disposal: Dispose of MNBS according to local regulations for hazardous waste.

- Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

- Electrophilic Aromatic Substitution: The nitro group can direct further substitutions on the aromatic ring, allowing for the introduction of additional functional groups.

- Hydrolysis: In the presence of water, 4-methoxy-3-nitrobenzenesulfonyl chloride can hydrolyze to form 4-methoxy-3-nitrobenzenesulfonic acid .

The synthesis of 4-methoxy-3-nitrobenzenesulfonyl chloride typically involves:

- Starting Material: 4-Methoxybenzenesulfonyl chloride is used as the precursor.

- Nitration Reaction: The compound is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the sulfonyl chloride.

- Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain high purity .

4-Methoxy-3-nitrobenzenesulfonyl chloride finds applications in:

Several compounds share structural similarities with 4-methoxy-3-nitrobenzenesulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methyl-3-nitrobenzenesulfonyl chloride | CHClNOS | Methyl group instead of methoxy; similar reactivity |

| 4-Nitrophenylsulfonyl chloride | CHClNOS | Lacks methoxy group; more straightforward structure |

| 3-Nitrobenzenesulfonyl chloride | CHClNOS | Nitro group at different position; different reactivity pattern |

Uniqueness

What sets 4-methoxy-3-nitrobenzenesulfonyl chloride apart from its analogs is its specific arrangement of functional groups that influence its reactivity and potential applications in organic synthesis. The combination of both methoxy and nitro groups on the benzene ring provides unique electronic properties that can be exploited in various